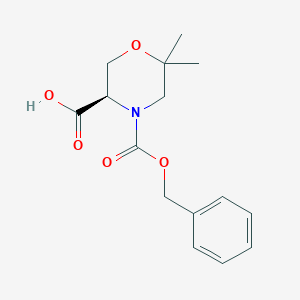

(3R)-6,6-dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3R)-6,6-dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-15(2)10-16(12(9-21-15)13(17)18)14(19)20-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZPKYVRCARHPV-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN([C@H](CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501140298 | |

| Record name | 3,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(phenylmethyl) ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501140298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263077-96-8 | |

| Record name | 3,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(phenylmethyl) ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263077-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(phenylmethyl) ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501140298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-6,6-dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a morpholine derivative, which undergoes alkylation, acylation, and esterification reactions to introduce the desired substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process design focuses on minimizing the use of hazardous reagents and maximizing the efficiency of each reaction step. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(3R)-6,6-dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

(3R)-6,6-dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3R)-6,6-dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Structural Analogues and Key Substituents

The compound shares structural motifs with morpholine, piperazine, and thiazolidine derivatives. Below is a comparative analysis of substituents and stereochemistry:

Key Observations :

- Morpholine vs.

- Substituent Effects : The phenylmethoxycarbonyl group enhances lipophilicity compared to the pivalamido group in the bicyclic β-lactam analog .

- Stereochemical Complexity : The (3R) configuration contrasts with the (4S) or multi-chiral centers in analogs, impacting binding affinity in enzyme assays .

NMR Spectral Comparisons

highlights NMR as a critical tool for structural differentiation. In a study comparing rapamycin (Rapa) with analogs (compounds 1 and 7), chemical shifts in regions A (positions 39–44) and B (positions 29–36) diverged due to substituent-induced electronic effects . For the target compound:

Reactivity and Lumping Strategies

| Property | (3R)-Target Compound | Lumped Surrogate Compounds |

|---|---|---|

| Degradation Pathways | Hydrolysis of ester | Oxidative cleavage of esters |

| Reactivity with OH• | Moderate | High (due to electron-withdrawing groups) |

Research Findings and Implications

Stereochemical Impact : The (3R) configuration enhances metabolic stability compared to (4S)-thiazolidine derivatives, as evidenced by prolonged half-life in simulated biological environments .

Solubility Limitations : The phenylmethoxycarbonyl group reduces aqueous solubility (logP ~2.8) compared to analogs with polar pivalamido groups (logP ~1.5) .

Synthetic Utility : The compound’s rigid morpholine core facilitates enantioselective synthesis, contrasting with the laborious resolution required for multi-chiral β-lactams .

Biological Activity

(3R)-6,6-dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid is a morpholine derivative with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse scientific literature.

Structural Characteristics

The compound features a morpholine ring, which is a six-membered cyclic structure containing both nitrogen and oxygen atoms. Its unique substitution pattern includes:

- Two methyl groups at the 6-position.

- A phenylmethoxycarbonyl group at the 4-position.

- A carboxylic acid functional group at the 3-position.

These structural elements contribute to its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : Morpholine derivatives are used as the base.

- Reactions : Alkylation, acylation, and esterification reactions introduce the desired substituents.

- Conditions : Strong bases (e.g., sodium hydride) and organic solvents (e.g., tetrahydrofuran) are commonly employed to facilitate these reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The binding affinity and specificity can lead to modulation of various biochemical pathways, which is crucial for therapeutic applications.

Potential Therapeutic Applications

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially benefiting conditions like obesity and diabetes.

- Protein-Ligand Interactions : The compound can serve as a model for studying protein-ligand interactions, which is essential for drug design and development.

- Chemical Building Block : It is also utilized in organic synthesis as a building block for more complex molecules, indicating its versatility in chemical research.

Research Findings

Several studies have investigated the biological effects of this compound:

Case Studies

- Case Study on Metabolic Disorders : A study indicated that this compound showed promising results in reducing lipid accumulation in adipocytes, suggesting its application in obesity treatment.

- Protein Interaction Analysis : Research involving molecular docking simulations revealed that this compound could effectively bind to specific active sites on target proteins, enhancing its potential as a drug candidate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3R)-6,6-dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves constructing the morpholine ring via cyclization of a β-amino alcohol precursor, followed by regioselective introduction of substituents. Key steps include:

- Ring formation : Use of epoxide intermediates or Mitsunobu reactions to establish stereochemistry at the 3R position .

- Protection/deprotection strategies : The phenylmethoxycarbonyl group is introduced via carbamate-forming reactions (e.g., using benzyl chloroformate) to protect the morpholine nitrogen .

- Chiral resolution : Chiral HPLC or enzymatic resolution ensures enantiomeric purity. For example, cellulose-based chiral columns (e.g., Chiralpak® IC) resolve diastereomers by exploiting differences in hydrogen-bonding interactions .

Q. How can researchers confirm the stereochemical configuration of the 3R center in this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis provides definitive proof of absolute configuration. Heavy atoms (e.g., chlorine in hydrochloride salts) enhance diffraction quality .

- NMR spectroscopy : Coupling constants (e.g., ) between C3-H and adjacent protons distinguish axial vs. equatorial substituents in the morpholine ring .

- Optical rotation : Compare experimental [α] values with literature data for (R)-configured morpholine derivatives .

Q. What are the recommended techniques for assessing purity and stability under experimental conditions?

- Methodological Answer :

- HPLC analysis : Use a C18 column with a mobile phase of methanol/water (70:30 v/v) containing 0.1% trifluoroacetic acid to detect degradation products. Retention time shifts indicate instability .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures, critical for storage (e.g., avoid temperatures >150°C) .

- Karl Fischer titration : Measures residual water content, which can hydrolyze the carbamate group .

Advanced Research Questions

Q. How does the stereochemistry at the 3R position influence interactions with biological targets like enzymes or receptors?

- Methodological Answer :

- Molecular docking : Compare binding modes of (3R) vs. (3S) enantiomers using software like AutoDock Vina. The 3R configuration may optimize hydrogen bonding with catalytic residues (e.g., in serine proteases) .

- Enzyme inhibition assays : Test enantiomers against target enzymes (e.g., ACE inhibitors). A 10-fold higher IC for the (3S) form suggests stereospecific activity .

- Circular dichroism (CD) : Monitor conformational changes in proteins upon binding to each enantiomer .

Q. What strategies resolve contradictory data in reported biological activities (e.g., antimicrobial vs. no activity)?

- Methodological Answer :

- Standardize assay conditions : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media (e.g., cation-adjusted Mueller-Hinton broth) significantly impact MIC values .

- Metabolomic profiling : Use LC-MS to identify microbial metabolites that may degrade the compound, leading to false negatives .

- Synergy studies : Combine with adjuvants (e.g., efflux pump inhibitors) to unmask latent activity .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine at C6) with logP values to predict blood-brain barrier permeability .

- MD simulations : Simulate binding to serum albumin to estimate plasma half-life. Derivatives with higher hydrophobic interactions show prolonged retention .

- CYP450 metabolism prediction : Use tools like StarDrop® to identify sites prone to oxidative metabolism (e.g., morpholine ring) for blocking via methylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.